molecular formula C24H29FN4O2 B2998744 N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide CAS No. 942005-98-3

N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B2998744
CAS No.: 942005-98-3
M. Wt: 424.52
InChI Key: KAWXMTCMXRTNEU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide is a chemical compound of significant interest in pharmacological research, particularly in the field of neuroscience. Its molecular structure incorporates key pharmacophoric elements commonly associated with central nervous system (CNS) activity, including a phenylpiperazine moiety and an acetamide linker . The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds that interact with a variety of neurological targets . Furthermore, the inclusion of a fluorophenyl group is a common strategy in drug design to modulate properties such as metabolic stability and membrane permeability . Research on structurally similar N-phenylacetamide derivatives has shown these compounds to possess anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . This suggests potential research applications for this compound in studying seizure-related pathways. Additionally, compounds featuring the piperazine and acetamide motifs are actively investigated for their potential interactions with equilibrative nucleoside transporters (ENTs) and other neurological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c25-20-6-8-21(9-7-20)26-23(30)18-27-12-10-19(11-13-27)24(31)29-16-14-28(15-17-29)22-4-2-1-3-5-22/h1-9,19H,10-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXMTCMXRTNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide, a complex chemical compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 4-Fluorophenyl group : This substitution is known to enhance binding affinity in various biological targets.
  • Piperazine and piperidine rings : These moieties are often associated with neuropharmacological effects and have been studied for their roles in modulating neurotransmitter systems.

The molecular formula is C22H26FN3OC_{22}H_{26}FN_3O with a molecular weight of approximately 367.46 g/mol.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of PARP Enzymes : The compound has been shown to inhibit Poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Interaction with Neurotransmitter Systems : The piperazine and piperidine components suggest activity at serotonin and dopamine receptors, which could influence mood and cognitive functions .

Efficacy Against Cancer

Several studies have demonstrated the compound's efficacy against different cancer cell lines:

  • Breast Cancer : In vitro studies revealed that the compound significantly inhibited the growth of human breast cancer cells (MCF-7), with an IC50 value comparable to established PARP inhibitors like Olaparib .
    CompoundIC50 (μM)
    This compound18
    Olaparib57.3

Case Studies

  • Case Study on MCF-7 Cells : Treatment with the compound resulted in increased cleavage of PARP and enhanced phosphorylation of H2AX, indicating effective induction of apoptosis through DNA damage pathways. The study utilized various concentrations to assess the dose-dependent effects on cell viability and apoptosis markers .
  • Neuropharmacological Effects : Preliminary studies suggest that the compound may also provide neuroprotective effects by modulating serotonin receptors, which could be beneficial in treating mood disorders .

Safety and Toxicity

While promising, safety assessments are crucial for any potential therapeutic agent. Current literature suggests that further studies are needed to evaluate the toxicity profile of this compound, particularly regarding its long-term effects and interactions with other drugs.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Modifications

Piperazine Substituent Variations
  • Chloroquinoline-Piperazine Hybrid (A7): 2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) replaces the phenylpiperazine-carbonyl-piperidine group with a chloroquinoline-piperazine motif.
  • Sulfonylpiperazine Derivative : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide features a sulfonyl group instead of a carbonyl, increasing polarity and aqueous solubility. This modification could alter pharmacokinetics, such as blood-brain barrier permeability .
Piperidine vs. Heterocyclic Replacements
  • Thiazole-Containing Analogues : Compounds like 2-(4-arylpiperazine-1-yl)-N-[4-(thiazol-4-yl)phenyl]acetamide () incorporate thiazole rings, which may improve antimicrobial activity but reduce conformational flexibility compared to the piperidine core of the target compound .

Acetamide Substituent Variations

  • Electron-Withdrawing Groups : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide () has a nitro group on the phenyl ring, increasing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s 4-fluorophenyl group, which balances lipophilicity and metabolic resistance .
  • Halogenated Analogues : N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide () uses chloro and nitro substituents, which may enhance receptor affinity but increase toxicity risks compared to the fluorine-substituted target .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Substituents on Piperazine Acetamide Group Molecular Weight (g/mol) Key Features
Target Compound 4-Phenylpiperazine-1-carbonyl N-(4-fluorophenyl) 453.5* Piperidine-piperazine carbonyl linkage
A7 () 7-Chloroquinolin-4-yl N-(4-fluorophenyl) 469.9* Chloroquinoline enhances DNA binding
N-(4-Fluorophenyl)-2-[4-(tosyl)piperazinyl]acetamide () 4-Methylphenylsulfonyl N-(4-fluorophenyl) 461.5* Sulfonyl group improves solubility
3-Chlorophenyl N-(4-chloro-3-nitrophenyl) 435.3* Nitro group increases polarity

*Estimated based on molecular formulae.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide, and what key reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperidine or piperazine core .
  • Acetamide coupling : Condensation of intermediates like α-chloroacetamide derivatives with fluorophenyl groups. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be condensed with acrylic acid at 60°C for 2 hours to form acryloyloxy derivatives .
  • Carbonyl linkage : Introducing the 4-phenylpiperazine-1-carbonyl group via carbodiimide-mediated coupling (e.g., using EDC or DCC) in anhydrous dichloromethane .
    Key conditions : Use of DBU as a base for deprotonation, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized using techniques like X-ray crystallography or NMR?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D structure, including bond angles and torsional strain in the piperazine-carbonyl-piperidine backbone. Data deposition in repositories like CCDC ensures reproducibility (e.g., CCDC-1990392 for related compounds) .
  • NMR : ¹H/¹³C NMR confirms substituent positions:
    • Aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and phenyl groups).
    • Piperazine CH₂ groups (δ 2.5–3.5 ppm).
    • Acetamide carbonyl (δ ~170 ppm in ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.21) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases or GPCRs (e.g., cAMP assays for serotonin/dopamine receptors due to the piperazine moiety) .
  • Antimicrobial activity : Microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Source analysis : Compare purity (HPLC ≥95%), stereochemistry (chiral HPLC), and assay conditions (e.g., serum-free media vs. FBS-containing). For example, hydrogen bonding patterns (e.g., N–H···O=C interactions) observed in crystallography may explain variability in receptor binding .
  • Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
  • Metabolite profiling : LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .

Q. What computational approaches are effective for target identification and binding interaction analysis?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT₁ₐ receptor). Key residues (e.g., Asp116, Ser199) may form hydrogen bonds with the acetamide carbonyl .
  • MD simulations : GROMACS/AMBER to assess stability of the piperazine-piperidine scaffold in lipid bilayers (≥100 ns trajectories) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine para-position) with logP and bioavailability .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized through structural modifications?

  • Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Piperazine derivatives : Replace 4-phenylpiperazine with 4-(pyridin-3-yl)piperazine to improve water solubility (logP reduction by ~0.5 units) .
  • Prodrug strategies : Introduce ester groups at the acetamide nitrogen for controlled release in vivo .

Methodological Notes

  • Synthetic reproducibility : Always confirm intermediate structures via TLC and ¹H NMR before proceeding to subsequent steps .
  • Crystallography : For accurate SHELX refinement, ensure data resolution ≤0.8 Å and R-factor ≤5% .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate measurements .

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